molecular formula C18H15N4O3+ B14894766 (5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium

(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium

Cat. No.: B14894766
M. Wt: 335.3 g/mol
InChI Key: NZCVPODBMOHUFT-AEFFLSMTSA-N
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Description

The compound (5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium is a complex organic molecule that belongs to the class of triazolo-oxazinium compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium typically involves multi-step organic reactions. The starting materials often include indeno[2,1-b][1,2,4]triazole derivatives and phenyl-substituted compounds. The key steps in the synthesis may involve nitration, cyclization, and oxidation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, (5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine

Its structural features may interact with specific biological targets, leading to the development of new therapeutic agents for various diseases .

Industry

In the industrial sector, the compound can be used in the development of advanced materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, catalysts, and other functional materials .

Mechanism of Action

The mechanism of action of (5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazolo-oxazinium core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C18H15N4O3+

Molecular Weight

335.3 g/mol

IUPAC Name

(1S,9R)-14-nitro-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene

InChI

InChI=1S/C18H15N4O3/c23-22(24)14-7-6-12-8-16-18(15(12)9-14)20-11-21(19-17(20)10-25-16)13-4-2-1-3-5-13/h1-7,9,11,16,18H,8,10H2/q+1/t16-,18+/m1/s1

InChI Key

NZCVPODBMOHUFT-AEFFLSMTSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=C1C=CC(=C3)[N+](=O)[O-])[N+]4=CN(N=C4CO2)C5=CC=CC=C5

Canonical SMILES

C1C2C(C3=C1C=CC(=C3)[N+](=O)[O-])[N+]4=CN(N=C4CO2)C5=CC=CC=C5

Origin of Product

United States

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